(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1218790-82-9
VCID: VC0090069
InChI: InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3
SMILES: B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Molecular Formula: C16H23BN2O5
Molecular Weight: 334.179

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

CAS No.: 1218790-82-9

Cat. No.: VC0090069

Molecular Formula: C16H23BN2O5

Molecular Weight: 334.179

* For research use only. Not for human or veterinary use.

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid - 1218790-82-9

Specification

CAS No. 1218790-82-9
Molecular Formula C16H23BN2O5
Molecular Weight 334.179
IUPAC Name [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Standard InChI InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3
Standard InChI Key ULYBKVRJSMFUJC-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O

Introduction

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by its molecular formula, C16H23BN2O5, and a molecular weight of approximately 334.2 g/mol .

Synthesis and Applications

The synthesis of (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a BOC-protected piperazine-1-carboxylic acid or its derivatives. This process often requires careful control of reaction conditions to ensure the desired product yield and purity.

In terms of applications, boronic acids are versatile intermediates in organic synthesis. They can be used in cross-coupling reactions to form complex molecules, which are valuable in pharmaceutical and materials science research. The presence of the piperazine ring, which is a common motif in many biologically active compounds, suggests potential applications in drug discovery .

Potential Applications

  • Drug Discovery: The compound's structure, featuring a piperazine ring and a boronic acid group, makes it a promising candidate for further modification and screening in drug discovery processes.

  • Organic Synthesis: It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator